1-(Phenylsulfonyl)-1H-indole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxamide typically involves the reaction of indole derivatives with phenylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-1H-indole-3-carboxamide undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions, especially when electron-withdrawing groups are present on the indole ring.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to various derivatives with different chemical properties.
Common reagents used in these reactions include halogens (for halogenation), alkyl halides (for alkylation), and acyl chlorides (for acylation). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
Properties
CAS No. |
540740-49-6 |
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Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indole-3-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c16-15(18)13-10-17(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H2,16,18) |
InChI Key |
IYZZKHYPDJGMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
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